molecular formula C9H16O3 B1580791 Ethyl 5-methyl-3-oxohexanoate CAS No. 34036-16-3

Ethyl 5-methyl-3-oxohexanoate

Cat. No.: B1580791
CAS No.: 34036-16-3
M. Wt: 172.22 g/mol
InChI Key: FNVGQABNHXEIBU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-oxohexanoate is an organic compound with the chemical formula C9H16O3. It is a colorless to pale yellow liquid with a sweet fruit smell. This compound is often used as a synthetic intermediate in the production of spices, food additives, and pharmaceuticals .

Preparation Methods

Ethyl 5-methyl-3-oxohexanoate can be synthesized through a two-step process:

Chemical Reactions Analysis

Ethyl 5-methyl-3-oxohexanoate undergoes several types of chemical reactions:

    Reduction: It can be reduced to (S)-ethyl 5-hydroxyhexanoate using biocatalytic methods.

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include chiral alcohols and other substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-oxohexanoate involves its conversion into active intermediates through enzymatic or chemical reactions. For example, in biocatalytic reduction, the compound is converted into (S)-ethyl 5-hydroxyhexanoate by carbonyl reductase. This reaction involves the transfer of electrons from a cofactor (such as NADH or NADPH) to the carbonyl group of the compound, reducing it to a hydroxyl group .

Comparison with Similar Compounds

Ethyl 5-methyl-3-oxohexanoate can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in different industrial and research applications.

Properties

IUPAC Name

ethyl 5-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVGQABNHXEIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187643
Record name Ethyl 5-methyl-3-oxohexanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34036-16-3
Record name Hexanoic acid, 5-methyl-3-oxo-, ethyl ester
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Record name Ethyl 5-methyl-3-oxohexanoate
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Record name 34036-16-3
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Record name Ethyl 5-methyl-3-oxohexanoate
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Record name Ethyl 5-methyl-3-oxohexanoate
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Record name ETHYL 5-METHYL-3-OXOHEXANOATE
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Synthesis routes and methods I

Procedure details

26 g of acetoacetic acid ethyl ester and 15 g of pyrrolidine were boiled in 70 ml of toluene on a water separator until the theoretical quantity of water was separated. The solution was added drop by drop at -40° C. to a suspension of 8.6 g of sodium amide in 300 ml of liquid ammonia. By heating to room temperature, the ammonia was removed. After the reaction solution had been cooled again to 0° C., isopropyl iodide dissolved in 100 ml of toluene was added at the same temperature. The solution was allowed to react for 3 hours at 0° C. The reaction solution was poured into 200 ml of water. The phases were separated and the toluene of the organic phase was removed using a rotary evaporator. Of the residue, 1.2 g of the first runnings was then distilled off at 1.5 torr (2×102Pa) and up to a still temperature of 60° C., which contained above all 2 -isopropyl acetoacetic acid ethyl ester. The brownish oil remaining behind was dissolved in 70 ml of methylene chloride, and 21 g of concentrated hydrochloric acid was added. The material was hydrolyzed for 1.5 hours at ambient temperature. The two phases were separated. The organic phase was dried, the solvent was removed and the residue was distilled. 28.1 g of 5-methyl-3-oxohexanoic acid ethyl ester (82 percent) was obtained.
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26 g
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15 g
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Synthesis routes and methods II

Procedure details

Compound 9 was dissolved in EtOH (150 mL) and refluxed overnight. The reaction mixture was evaporated to yield product (10.315 g), which was shown by NMR to be pure. 1H NMR (500 MHz, CDCl3): δ 0.93 (d, 6H), 1.28 (t, 3H), 2.16 (m, 1H), 2.42 (d, 2H), 3.41 (2, 2H), 4.20 (q, 2H).
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150 mL
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Synthesis routes and methods III

Procedure details

Sodium pellets (4.6 g, 200 mmol) were dissolved in ethanol (165 ml) under nitrogen at room temperature and a solution of diethyloxalate (13.5 ml, 100 mmol) in isobutylmethyl ketone (30 ml, 200 mmol) was added dropwise at room temperature over 20 minutes. The reaction was heated to 60° C. and stirred at this temperature for one hour. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (4×200 ml). The combined organic extracts were washed with water, dried over MgSO4 and concentrated under reduced pressure to give 5-methyl-3-oxo-hexanoic acid ethyl ester (20 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=14.40-14.70 (1H, brs), 6.27 (1H, s), 4.25-4.32 (2H, quart), 2.26-2.31 (2H, d) (1H, m), 1.29-1.34 (3H, t), 0.89-0.94 (6H, d) ppm. LRMS (thermospray): m/z [M+NH4]+ 218.
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165 mL
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13.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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